molecular formula C16H21NO4 B14357441 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester CAS No. 93025-85-5

2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester

Cat. No.: B14357441
CAS No.: 93025-85-5
M. Wt: 291.34 g/mol
InChI Key: DHADRZSNOANCFJ-UHFFFAOYSA-N
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Description

2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is an organic compound with the molecular formula C16H21NO4. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two carboxylic acid groups and a phenylmethyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester typically involves the esterification of 2,6-Piperidinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,6-Piperidinedicarboxylic acid+2CH3OHH+2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester+2H2O\text{2,6-Piperidinedicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O} 2,6-Piperidinedicarboxylic acid+2CH3​OHH+​2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-Piperidinedicarboxylic acid.

    Reduction: Formation of 2,6-Piperidinedicarbinol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Piperidinedicarboxylic acid, dimethyl ester
  • 2,5-Piperidinedicarboxylic acid, dimethyl ester
  • 2,6-Pyridinedicarboxylic acid, dimethyl ester

Uniqueness

2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidinedicarboxylic acid derivatives, making it valuable for specific research and industrial applications.

Properties

CAS No.

93025-85-5

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

dimethyl 1-benzylpiperidine-2,6-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-9-6-10-14(16(19)21-2)17(13)11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3

InChI Key

DHADRZSNOANCFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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